2,6,10,15-Tetramethylheptadecane
Description
2,6,10,15-Tetramethylheptadecane (CAS: 54833-48-6) is a branched alkane with the molecular formula C₂₁H₄₄ and a molecular weight of 296.583 g/mol . It belongs to the sesquiterpene class, comprising three isoprene units, and is classified as a lipophilic hydrocarbon with extremely low water solubility (5.298e-06 mg/L at 25°C) . Its structure features methyl groups at positions 2, 6, 10, and 15, contributing to its unique physicochemical and biological properties. This compound has been identified in plant volatiles, fungal metabolites, and insect semiochemical systems, where it plays roles in antimicrobial activity, insect behavior modulation, and ecological interactions .
Properties
CAS No. |
54833-48-6 |
|---|---|
Molecular Formula |
C21H44 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2,6,10,15-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-19(4)13-8-9-14-20(5)16-11-17-21(6)15-10-12-18(2)3/h18-21H,7-17H2,1-6H3 |
InChI Key |
ZZEQNXPBKOFTBG-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CCC(C)CCCCC(C)CCCC(C)CCCC(C)C |
Other CAS No. |
54833-48-6 |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics and Cancer Research
2,6,10,15-Tetramethylheptadecane has been identified as a metabolite involved in cancer metabolism. Studies have shown that it plays a role in the metabolic pathways of certain cancer cells, potentially serving as a biomarker for tumor progression and response to treatment . Its hydrophobic characteristics may influence its interaction with cell membranes and metabolic enzymes.
Biochemical Pathways
Research indicates that this compound is linked to various biochemical pathways associated with lipid metabolism. Its presence in biological samples can provide insights into metabolic disorders and the physiological responses of organisms to different stressors .
Environmental Science
The compound's stability and resistance to degradation make it relevant in environmental studies. It can serve as an indicator of pollution levels and the presence of hydrocarbons in soil and water samples. Its detection in environmental matrices can help assess the impact of industrial activities on ecosystems .
Case Study 1: Cancer Metabolism
A study highlighted the role of this compound in the metabolic profiling of cancerous tissues. The researchers utilized mass spectrometry to analyze tissue samples from patients with specific types of cancer. The findings indicated elevated levels of this compound in malignant tissues compared to benign ones, suggesting its potential as a diagnostic marker .
Case Study 2: Environmental Monitoring
In another investigation focusing on hydrocarbon contamination in aquatic systems, scientists monitored the presence of various alkanes including this compound. The study demonstrated that this compound could be effectively used to trace pollution sources and assess the ecological impact of oil spills on marine life .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
2,6,10,14-Tetramethylheptadecane (Crocetane; CAS: 18344-37-1)
- Molecular Formula : C₂₁H₄₄ (identical to 2,6,10,15-isomer).
- Structure : Methyl groups at positions 2, 6, 10, and 13.
- Key Differences: The shifted methyl group (position 14 vs. 15) alters branching symmetry, affecting retention indices in chromatographic analyses . Crocetane is associated with archaeal membranes, particularly in methanogenic environments, unlike the plant- and insect-associated 2,6,10,15-isomer .
2,6,10-Trimethylpentadecane (Norpristane)
- Molecular Formula : C₁₈H₃₈.
- Structure : Shorter carbon chain (15 carbons) with methyl groups at positions 2, 6, and 10.
- Key Differences :
Physicochemical Properties
Notes:
- The 2,6,10,15-isomer exhibits higher LogP and lower solubility than norpristane due to its longer chain and additional methyl group .
- Retention indices vary significantly; for example, this compound elutes later than norpristane in GC-MS, aiding differentiation .
Key Findings :
- Insect Behavior : this compound is a semiochemical in Bemisia tabaci (whiteflies), triggering antennal responses at concentrations as low as 0.18% in healthy plant volatiles . In contrast, phytane attracts insects but is absent in virus-infected plants .
- Antimicrobial Activity : The 2,6,10,15-isomer is produced by Paenibacillus spp. in cave environments, suggesting a role in microbial competition .
- Environmental Persistence: Its branched structure confers resistance to biodegradation, unlike linear alkanes or less-branched isomers like norpristane .
Q & A
Q. What mechanisms explain the absence of reported ecotoxicity despite high hydrophobicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
